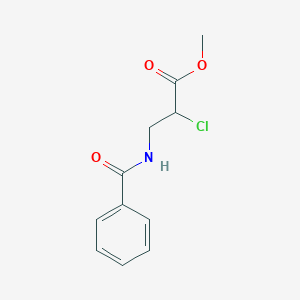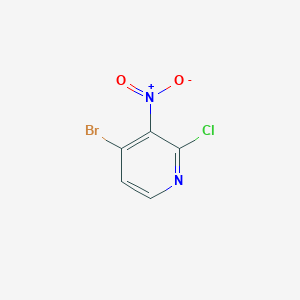
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Descripción general
Descripción
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . This compound is used in diverse scientific research, including fields like medicinal chemistry, organic synthesis, and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a bromine atom, at the 2nd and 6th positions with methoxy groups (-OCH3), and at the 3rd position with a carbaldehyde group (-CHO) .Physical And Chemical Properties Analysis
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 311.6±37.0 °C at 760 mmHg . The flash point is 142.3±26.5 °C .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure Analysis :
- A study focused on the intermolecular interactions in the crystal structure of a derivative of 5-bromo-1H-indole-3-carbaldehyde, revealing short intermolecular connections and atom-to-atom interactions. This work involved detailed spectroscopic, thermal tools, and X-ray single crystal diffraction analysis, contributing to the understanding of molecular structures and interactions (Barakat et al., 2017).
Synthesis of Bioactive Compounds :
- Research on the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives demonstrated the utility of these compounds as building blocks for synthesizing various bioactive alkaloids. This indicates the potential role of related chemicals in the development of pharmacologically relevant substances (Ando & Terashima, 2010).
Organic Synthesis Methodologies :
- A study reported an efficient method for synthesizing functionalized pyrrole-3-carbaldehydes, involving a one-pot reaction using 5-bromo-1,2,3-triazine. This highlights the compound's role in facilitating novel organic synthesis methodologies (Wu et al., 2022).
Development of Antibiotics :
- Research on the synthesis of central skeletons for macrocyclic antibiotics demonstrated the transformation of related compounds into bioactive molecules. This is significant for the development of new antibiotics and other pharmaceutical agents (Okumura et al., 1998).
Spectroscopic Studies of Metal Complexes :
- A study on the synthesis and characterization of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) compounds provides insight into the bonding characteristics and electronic structure of such metal complexes. This research can be valuable in understanding the chemical and physical properties of metal-organic frameworks (García-Tojal et al., 1996).
Propiedades
IUPAC Name |
5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQJVSZKYEKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)
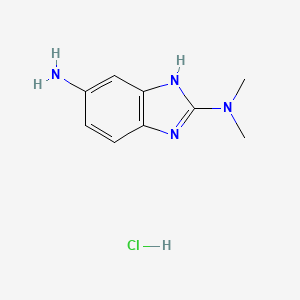
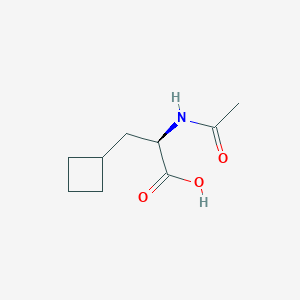

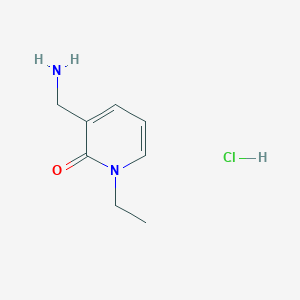
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)
